molecular formula C30H50O2 B1172282 Cycloart-25-ene-3,24-diol CAS No. 10388-48-4

Cycloart-25-ene-3,24-diol

Cat. No. B1172282
CAS RN: 10388-48-4
M. Wt: 442.7 g/mol
InChI Key:
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Description

Cycloart-25-ene-3,24-diol is a natural plant triterpene compound that is widely found in various plants such as Scutellaria baicalensis, Cinnamomum cassia, and Bombax ceiba . It may be an anti-tumor promoter, exhibiting inhibitory effects on both Epstein-Barr virus early antigen (EBV-EA) and (+/-)- (E)-methtyl-2- [ (E)-hydroxyimino]-5-nitro-6-methoxy-3- hexemide (NOR 1) activation .


Synthesis Analysis

Cycloart-25-ene-3β,24-diol can be obtained by extraction from plants or by artificial synthesis . When extracted from plants, methods such as solvent extraction or ultrasonic extraction are typically used . Artificial synthesis methods include chemical synthesis and enzymatic synthesis .


Molecular Structure Analysis

The chemical formula of Cycloart-25-ene-3β,24-diol is C30H48O2, and its molecular weight is 440.7 g/mol . It has a unique molecular structure . The InChI string representation of its structure is InChI=1S/C30H50O2/c1- 19 (2) 22 (31) 9- 8- 20 (3) 21- 12- 14- 28 (7) 24- 11- 10- 23- 26 (4,5) 25 (32) 13- 15- 29 (23) 18- 30 (24,29) 17- 16- 27 (21,28) 6/h20- 25,31- 32H,1,8- 18H2,2- 7H3 .


Chemical Reactions Analysis

There are scattered scientific reports about the anticancer activities of these constituents . Cycloart-25-en-3-one (53) and 26,27-dinor-3β-hydroxy cycloartan-25-al (50) showed the highest cytotoxic activities with IC50 values of 0.18 μM and 0.60 μM, respectively, when compared to an IC50 value of 0.20 μM for doxorubicin .


Physical And Chemical Properties Analysis

Cycloart-25-ene-3β,24-diol is a white crystalline solid with a unique molecular structure . Its chemical formula is C30H48O2, and its molecular weight is 440.7 g/mol .

Mechanism of Action

Target of Action

Cycloart-25-ene-3,24-diol is a natural triterpene . It has been found to exhibit inhibitory effects on both Epstein-Barr virus early antigen (EBV-EA) and (+/-)- (E)-methyl-2- [(E)-hydroxyimino]-5-nitro-6-methoxy-3- hexemide (NOR 1) activation . These targets play a significant role in the proliferation of certain types of cancer cells.

Mode of Action

The compound interacts with its targets (EBV-EA and NOR 1) and inhibits their activation . This inhibition can lead to a decrease in the proliferation of cancer cells, thereby exhibiting its anti-tumor properties.

Result of Action

The molecular and cellular effects of Cycloart-25-ene-3,24-diol’s action primarily involve the inhibition of EBV-EA and NOR 1 activation . This inhibition can lead to a decrease in the proliferation of cancer cells, demonstrating the compound’s potential anti-tumor effects.

Future Directions

Cycloart-25-ene-3β,24-diol has various biological and pharmacological activities, so it has a wide range of applications in the fields of medicine and cosmetics . It is used as a raw material for drugs such as anti-inflammatory, antibacterial, anti-tumor, antioxidant, and immunomodulatory agents . In addition, it is also used in skincare products, hair care products, and cosmetics, with moisturizing, anti-wrinkle, and skincare effects .

properties

IUPAC Name

(1S,3R,6S,8R,11S,12S,15R,16R)-15-[(2R)-5-hydroxy-6-methylhept-6-en-2-yl]-7,7,12,16-tetramethylpentacyclo[9.7.0.01,3.03,8.012,16]octadecan-6-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H50O2/c1-19(2)22(31)9-8-20(3)21-12-14-28(7)24-11-10-23-26(4,5)25(32)13-15-29(23)18-30(24,29)17-16-27(21,28)6/h20-25,31-32H,1,8-18H2,2-7H3/t20-,21-,22?,23+,24+,25+,27-,28+,29-,30+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MHGLNDDJLDJDBG-GSYFYXRESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCC(C(=C)C)O)C1CCC2(C1(CCC34C2CCC5C3(C4)CCC(C5(C)C)O)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](CCC(C(=C)C)O)[C@H]1CC[C@@]2([C@@]1(CC[C@]34[C@H]2CC[C@@H]5[C@]3(C4)CC[C@@H](C5(C)C)O)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H50O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

442.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Cycloart-25-ene-3,24-diol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the structure-activity relationship observed among the tested cycloartanes and their inhibitory activity against MRCKα/β kinases?

A2: The research tested six cycloartanes and found varying degrees of inhibitory activity against MRCKα/β kinases []. This suggests that specific structural features within the cycloartane scaffold influence their interaction with these kinases. For instance, Cycloart-23-ene-3,25-diol exhibited the most promising activity, highlighting the potential importance of the double bond at the 23rd position and the hydroxyl group at the 25th position for potent inhibition []. Further studies are needed to fully elucidate the structure-activity relationship and optimize the structure for enhanced activity and selectivity.

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